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Compound of Interest

Compound Name: Naamidine B

Cat. No.: B15187156 Get Quote

An In-depth Examination of the Structure, and Biological Context of a Promising Natural

Product

For researchers, scientists, and drug development professionals, the vast chemical diversity of

marine natural products presents a compelling frontier for therapeutic innovation. Among these,

the naamidines, a family of imidazole alkaloids isolated from marine sponges of the genus

Leucetta, have garnered significant interest for their diverse biological activities. This technical

guide focuses on Naamidine B, providing a detailed overview of its chemical structure and

contextualizing its potential through the lens of its more extensively studied analogs,

Naamidine A and Naamidine J. While specific biological and experimental data for Naamidine
B remains limited in publicly accessible literature, the structural similarities within the naamidine

family allow for valuable insights into its potential mechanisms and applications.

The Chemical Architecture of Naamidine B
Naamidine B is a tetrasubstituted imidazole derivative, sharing a core structural motif with

other members of the naamidine family. The definitive structure, as elucidated in recent studies

on the confirmation and revision of naamidine alkaloids, is presented below.[1] The molecule

features a central imidazole ring, which is characteristically substituted at various positions,

contributing to the diverse bioactivities observed across the analog series.

The confirmed chemical structure of Naamidine B reveals a complex heterocyclic assembly,

providing a foundation for understanding its physicochemical properties and potential biological

interactions.
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Physicochemical Properties
Detailed experimental data on the physicochemical properties of Naamidine B are not widely

available. However, based on its structural similarity to Naamidine A, a number of properties

can be predicted. The following table summarizes key computed physicochemical properties

for the closely related Naamidine A, offering a proxy for understanding the characteristics of

Naamidine B.

Property Value (for Naamidine A) Data Source

Molecular Formula C₂₃H₂₃N₅O₄ PubChem[2]

Molecular Weight 433.5 g/mol PubChem[2]

IUPAC Name

(5Z)-5-[[5-[(4-

hydroxyphenyl)methyl]-4-[(4-

methoxyphenyl)methyl]-1-

methylimidazol-2-yl]imino]-3-

methyl-imidazolidine-2,4-dione

PubChem[2]

CAS Number 110189-06-5 PubChem[2]

Biological Activity and Therapeutic Potential:
Insights from Naamidine Analogs
While specific bioactivity data for Naamidine B is scarce, extensive research on its analogs,

particularly Naamidine A and Naamidine J, provides a strong framework for predicting its

potential therapeutic applications.

Antifungal Activity: The Zinc Chelating Mechanism of
Naamidine A
Naamidine A has demonstrated notable antifungal activity against a range of pathogenic fungi,

including drug-resistant strains.[3][4] Its mechanism of action is believed to involve the

chelation of zinc ions, which are essential for fungal growth and viability.[5][6][7]
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The following table summarizes the in vitro antifungal activity of Naamidine A against various

fungal species.

Fungal
Species

Strain MIC₈₀ (µM)
Culture
Medium

Reference

Candida albicans CaSS1 1.56 RPMI [6]

Trichophyton

indotiniae

CI 633/P/23

(terbinafine-

sensitive)

12.5 - 25 RPMI [7]

Trichophyton

indotiniae

18 (terbinafine-

resistant)
12.5 - 25 RPMI [7]

Trichophyton

indotiniae

V245-81

(terbinafine-

resistant)

12.5 - 25 RPMI [7]

Signaling Pathway: Proposed Mechanism of Naamidine A Antifungal Activity

The antifungal effect of Naamidine A is strongly linked to its ability to sequester zinc ions,

thereby disrupting essential zinc-dependent cellular processes in fungi.

Naamidine A

Naamidine A-Zn²⁺
Complex

Extracellular Zn²⁺

Fungal Cell
Deprives cell of Zn²⁺

Intracellular Zn²⁺ Essential Zinc-Dependent
Cellular Processes Inhibition of Fungal Growth

Disruption

Click to download full resolution via product page

Proposed zinc chelation mechanism of Naamidine A.

Anti-inflammatory and Immuno-oncology Potential:
Insights from Naamidine J
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Naamidine J has emerged as a promising candidate in the fields of inflammation and immuno-

oncology.[8][9][10] Recent studies have shown that Naamidine J can modulate the expression

of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[8][9] By inhibiting

PD-L1 expression in cancer cells, Naamidine J has the potential to enhance anti-tumor T-cell

immunity.[8]

Experimental Workflow: Evaluation of Naamidine J on PD-L1 Expression

The following diagram illustrates a typical experimental workflow to assess the impact of

Naamidine J on PD-L1 expression in cancer cells.
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In Vitro Analysis

In Vivo Validation

Human Colorectal
Adenocarcinoma Cells (RKO)

Treat with Naamidine J
(or derivative)

Analyze PD-L1 Expression
(e.g., Western Blot, Flow Cytometry)

Tumor-bearing Mice
(e.g., MC38 in C57BL/6)

Promising candidates
for in vivo testing

Administer Naamidine J
(or derivative)

Analyze Tumors:
- PD-L1 Expression

- T-cell Infiltration (CD8⁺/CD4⁺ ratio)

Click to download full resolution via product page

Workflow for evaluating Naamidine J's effect on PD-L1.

Experimental Protocols
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To facilitate further research, this section provides detailed methodologies for key experiments

cited in the study of naamidine analogs.

Antifungal Susceptibility Testing of Naamidine A
Objective: To determine the minimum inhibitory concentration (MIC) of Naamidine A against

various fungal strains.

Materials:

Naamidine A

Fungal strains (e.g., Candida albicans, Trichophyton indotiniae)

RPMI-1640 medium

96-well or 384-well microtiter plates

Spectrophotometer or fluorescence plate reader

Resazurin (alamarBlue®) reagent (for viability assessment)

Procedure:

Preparation of Fungal Inoculum: Fungal colonies are grown on an appropriate agar medium

(e.g., Potato Dextrose Agar). A suspension of conidia or yeast cells is prepared in sterile

saline and the cell density is adjusted to the desired concentration (e.g., 1 x 10⁶ CFU/mL).[5]

Serial Dilution of Naamidine A: A stock solution of Naamidine A is serially diluted in RPMI

medium in the microtiter plates to achieve a range of final concentrations (e.g., 0-50 µM).[5]

Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the

diluted Naamidine A.

Incubation: The plates are incubated at a suitable temperature (e.g., 30°C or 28°C) for a

specified period (e.g., 48-96 hours).[5][6]

Growth Assessment:
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Optical Density: Fungal growth can be quantified by measuring the optical density at 600

nm (OD₆₀₀) using a spectrophotometer.[6]

Viability Assay: Alternatively, fungal viability can be assessed by adding resazurin reagent

and measuring the fluorescence at an appropriate excitation/emission wavelength (e.g.,

535/595 nm).[7]

MIC Determination: The MIC is determined as the lowest concentration of Naamidine A that

causes a significant reduction (e.g., 80% - MIC₈₀) in fungal growth or viability compared to

the untreated control.[6]

Synthesis and Future Directions
The total synthesis of several naamidine alkaloids, including Naamidine A and J, has been

successfully achieved, paving the way for the synthesis of Naamidine B and other analogs.[8]

[9] The synthetic routes often involve the construction of the substituted imidazole core followed

by the addition of the hydantoin or related moieties. The availability of synthetic routes is crucial

for further structure-activity relationship (SAR) studies, optimization of biological activity, and

the generation of sufficient material for preclinical and clinical development.

Future research on Naamidine B should focus on its isolation from natural sources or its total

synthesis to enable a thorough investigation of its biological properties. Key areas of

investigation will include:

Broad-spectrum biological screening: Evaluating the cytotoxic, antimicrobial, anti-

inflammatory, and other biological activities of pure Naamidine B.

Mechanism of action studies: Elucidating the specific molecular targets and signaling

pathways modulated by Naamidine B.

Structure-activity relationship studies: Comparing the activity of Naamidine B with its

analogs to understand the contribution of different structural features to its biological effects.

The naamidine family of marine natural products represents a rich source of chemical novelty

and therapeutic potential. While much remains to be discovered about Naamidine B
specifically, the wealth of information available for its close analogs provides a clear and

compelling roadmap for future research and development. This technical guide serves as a
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foundational resource for scientists dedicated to exploring the therapeutic promise of these

fascinating marine-derived compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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